1-Iodo-3-phenoxybenzene
Description
Synthesis Analysis
The synthesis of iodobenzene derivatives can involve various strategies, including oxidative cyclization reactions, as seen with the synthesis of cyclopentane products from δ-alkynyl β-ketoesters catalyzed by iodobenzene under oxidative conditions . Additionally, the preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides using iodobenzene catalysis and m-chloro-peroxybenzoic acid indicates the versatility of iodobenzene in promoting cyclization reactions . These methods could potentially be adapted for the synthesis of 1-Iodo-3-phenoxybenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of iodobenzene derivatives can be influenced by the steric and electronic properties of substituents on the benzene ring. For instance, a series of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes exhibit interesting distortions in their structures due to steric pressures . Although 1-Iodo-3-phenoxybenzene is not as sterically hindered, the presence of the phenoxy group could still influence its molecular conformation and reactivity.
Chemical Reactions Analysis
Iodobenzene derivatives participate in a variety of chemical reactions. For example, (diacetoxy)iodobenzene-mediated oxidative C-H amination of imidazopyridines at ambient temperature suggests that iodobenzene compounds can facilitate amination reactions . Similarly, iodobenzene-catalyzed alpha-acetoxylation of ketones indicates that iodobenzene can act as a catalyst for the functionalization of ketones . These reactions highlight the potential of 1-Iodo-3-phenoxybenzene to undergo similar transformations, such as electrophilic aromatic substitution or oxidative coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of iodobenzene derivatives can be quite diverse, depending on their specific substituents. For example, the synthesis and physicochemical studies of 3-hydroxybenzene 1,2,4-trisphosphate reveal complex behavior due to interactions between hydroxyl and phosphate groups . While 1-Iodo-3-phenoxybenzene does not contain such groups, its iodine and phenoxy substituents will undoubtedly affect its solubility, reactivity, and potential applications in organic synthesis.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
1-iodo-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDXSPPOJCTXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310388 | |
Record name | 1-Iodo-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-phenoxybenzene | |
CAS RN |
2974-95-0 | |
Record name | 1-Iodo-3-phenoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2974-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 226369 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC226369 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Iodo-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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